molecular formula C16H16N2O3 B2887478 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one CAS No. 108367-37-9

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one

Cat. No.: B2887478
CAS No.: 108367-37-9
M. Wt: 284.315
InChI Key: OBSMKDOUIQJCPE-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one (CAS 108367-37-9) is a high-purity (98%) synthetic compound based on the privileged 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure found in numerous naturally occurring alkaloids and known as a privileged scaffold in drug design . This derivative is provided for research applications, including investigative pharmacology and drug discovery. Compounds within this chemical class have been identified as a novel class of insecticides active against the malaria vector Anopheles arabiensis , with computational modeling studies suggesting a binding interaction with the acetylcholinesterase (AChE) enzyme . Furthermore, structurally related phenylamino quinazolinone derivatives have demonstrated significant potential as tyrosinase inhibitors, with one study identifying a potent derivative exhibiting competitive inhibition and stability in molecular dynamics simulations . The 2,3-dihydroquinazolin-4(1H)-one core is recognized for a broad spectrum of other pharmacological properties, making it a versatile template for research, including potential anti-cancer, antidepressant, antifungal, and anti-inflammatory activities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications nor for human consumption. Please refer to the Safety Data Sheet (SDS) for handling information. Hazard Statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-10-7-8-12(14(9-10)21-2)15-17-13-6-4-3-5-11(13)16(19)18-15/h3-9,15,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSMKDOUIQJCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroquinazolinone derivatives exhibit diverse pharmacological activities depending on substituents at the 2- and 3-positions. Below is a comparative analysis of 3k with structurally analogous compounds:

Key Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups :

  • 3k (2,4-dimethoxy) exhibits moderate larvicidal activity due to its electron-donating methoxy groups, which may enhance solubility but reduce target binding affinity compared to 3d (4-trifluoromethoxy), where the electron-withdrawing OCF₃ group improves target interaction .
  • Anti-TB compounds 2c (3-fluorophenyl) and 2h (2-chloro-6-fluorophenyl) demonstrate that halogen substituents enhance potency via hydrophobic interactions with mycobacterial enzymes .

Role of Aromatic Substituents :

  • 88 (R = F) shows strong cathepsin B inhibition due to fluorine's electronegativity and small size, enabling precise binding to the enzyme's active site .
  • 39 (1-naphthyl) exhibits broad-spectrum cytotoxicity, likely due to extended aromaticity enabling intercalation with DNA or tubulin .

Synthetic Accessibility: 3k is synthesized via eco-friendly reverse micelle methods (yield: ~80%), whereas 2h requires multi-step halogenation and sulfonylation (yield: 58%) . Catalysts like H₃BO₃/montmorillonite () and CoFe₂O₄-Sp-SO₃H () improve yields for dihydroquinazolinones, but substituent complexity affects scalability .

Table 2: ADMET and Pharmacokinetic Profiles

Compound ID ADMET Profile Molecular Target
3k Moderate brain permeability; low hepatotoxicity Acetylcholinesterase (AChE)
3d High metabolic stability; acceptable oral bioavailability AChE
2h Potential CYP450 inhibition; requires dose optimization Mycobacterial enzymes
39 High plasma protein binding; limited BBB penetration Tubulin

Biological Activity

2-(2,4-Dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antiviral and anticoagulant agent, as well as its antibacterial effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

This compound features a quinazolinone core with two methoxy groups at the 2 and 4 positions of the phenyl ring.

Antiviral Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit promising antiviral properties, particularly against filoviruses such as Ebolavirus. These compounds function by inhibiting viral entry into cells via endocytosis, which is crucial for viral infection processes. In a study focusing on these derivatives, it was found that they could potentially reduce the viral load in infected cells significantly .

Anticoagulant Activity

Another area of interest is the anticoagulant activity of this compound. A study designed novel derivatives as inhibitors of coagulation factor Xa (fXa), a key target in anticoagulant therapy. The findings revealed that several compounds demonstrated significant in vitro potency against fXa, with some derivatives achieving IC50 values in the nanomolar range . The most potent compound in this study was noted for its strong inhibitory action, suggesting its potential utility in developing new anticoagulant drugs.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Recent studies have shown that certain derivatives possess notable antibacterial activity against various strains of bacteria. For instance, a study evaluated the antibacterial efficacy of several new derivatives and reported significant inhibition zones against Gram-positive and Gram-negative bacteria . This suggests that modifications to the quinazolinone structure can enhance antibacterial properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various catalytic methods. A green synthetic protocol using reverse zinc oxide micelles has been developed to yield high purity and excellent yields under mild conditions . This method emphasizes eco-friendliness and efficiency in producing biologically active compounds.

Table: Summary of Biological Activities

Activity Target Effect Reference
AntiviralEbolavirusInhibition of viral entry
AnticoagulantFactor XaSignificant inhibition
AntibacterialVarious bacteriaNotable inhibition zones

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a derivative of this compound was tested against Ebolavirus. The results showed a marked reduction in viral replication within treated cells compared to untreated controls.

Case Study 2: Anticoagulant Development
A series of synthesized derivatives were evaluated for their anticoagulant potential. The most effective compound exhibited an IC50 value significantly lower than existing anticoagulants on the market, indicating its potential for further development into a therapeutic agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2,4-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one?

  • Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and substituent compatibility. Ethanol (EtOH) is a preferred solvent for analogous dihydroquinazolinones due to its ability to dissolve reactants and stabilize intermediates while enabling high yields (~80–90%) . Electron-donating groups (e.g., -OMe, -OH) on the benzaldehyde precursor enhance reactivity via resonance stabilization, while electron-withdrawing groups (e.g., -NO2, -Cl) may require extended reaction times or acid catalysis (e.g., p-TsOH) . Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms product purity, with X-ray crystallography resolving stereochemical ambiguities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 6.9–8.5 ppm, NH signals at δ 9–15 ppm), while 13C^{13}C-NMR confirms carbonyl (C=O) resonances near δ 165–170 ppm .
  • IR Spectroscopy : Key stretches include C=O (~1660 cm1^{-1}) and aromatic C–H (~3000–3100 cm1 ^{-1}) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 87.1° in 2-chlorophenyl derivatives) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., inconsistent melting points or NMR shifts)?

  • Methodological Answer : Discrepancies often arise from polymorphism, solvent residues, or dynamic equilibria. Cross-validate using:
  • DSC/TGA : Differentiate polymorphs via melting point and decomposition profiles .
  • Variable-Temperature NMR : Detect conformational flexibility (e.g., boat-to-chair transitions in the dihydroquinazolinone ring) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify dominant conformers .

Q. What strategies improve the bioactivity of dihydroquinazolinone derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Introduce bioisosteres (e.g., oxadiazole or thiadiazole moieties) to enhance antimicrobial or anticancer activity. For example, 1,3,4-thiadiazole-substituted derivatives show improved MIC values against S. aureus (≤2 µg/mL) .
  • Functional Group Tuning : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase electrophilicity, enhancing interaction with biological targets like DNA gyrase .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities for enzymes (e.g., COX-2 or β-lactamases) .

Q. How to design experiments for environmental impact assessment of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Fate Analysis : Measure hydrolysis rates (pH 5–9), photodegradation (UV-Vis), and soil adsorption coefficients (Koc_{oc}) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity (LC50 _{50}/EC50 _{50}) .
  • Tiered Risk Assessment : Combine persistence (DT50_{50}), bioaccumulation (log P), and toxicity data to prioritize mitigation strategies .

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